molecular formula C7H2BrCl4FO B1403922 1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene CAS No. 1417566-43-8

1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene

Cat. No.: B1403922
CAS No.: 1417566-43-8
M. Wt: 342.8 g/mol
InChI Key: UCVGVEKKBZKCLZ-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene is a polyhalo substituted benzene derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, along with a trichloromethoxy group attached to the benzene ring. The molecular formula is C7H2BrCl4FO, and it has a molecular weight of 342.80 g/mol .

Preparation Methods

The synthesis of 1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene can be achieved through various synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with halogen atoms. The reaction conditions typically involve the use of halogenating agents such as bromine, chlorine, and fluorine under controlled temperature and pressure .

Industrial production methods may involve multi-step synthesis, starting from simpler benzene derivatives and introducing the halogen and trichloromethoxy groups sequentially. The use of catalysts and specific reaction conditions can optimize the yield and purity of the final product .

Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl4FO/c8-3-1-6(14-7(10,11)12)4(9)2-5(3)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVGVEKKBZKCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl4FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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